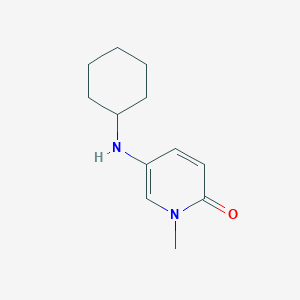
5-(Cyclohexylamino)-1-methyl-1,2-dihydropyridin-2-one
Vue d'ensemble
Description
Molecular Structure Analysis
While specific structural information for “5-(Cyclohexylamino)-1-methyl-1,2-dihydropyridin-2-one” is not available, similar compounds can be analyzed using various techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography .
Chemical Reactions Analysis
Cyclohexylamine, a related compound, neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Cyclohexylamine, a compound closely related to 5-(Cyclohexylamino)-1-methyl-1,2-dihydropyridin-2-one, is used in the formation of various chemical compounds. For instance, it reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to produce 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, demonstrating its utility in nucleophilic substitution reactions (Hernandez, Portilla, Cobo, & Glidewell, 2015).
- The synthesis of fluoronaphthyridines, which have shown antibacterial properties, involves the use of cyclohexylamine derivatives. This indicates the potential of such compounds in the development of new therapeutic agents (Bouzard et al., 1992).
- In another study, the structural analysis of methyl 2,7,7‐Trimethyl‐4‐(3‐nitrophenyl)‐5‐oxo‐1,4,5,6,7,8‐hexahydroquinoline‐3‐carboxylate and similar compounds revealed insights into their molecular conformations, which is crucial for understanding their chemical properties and potential applications (Morales et al., 1996).
Application in Organic Synthesis
- Cyclohexylamine derivatives have been used in the total synthesis of complex natural products, such as Euonymine and Euonyminol Octaacetate, which have anti-HIV and P-glycoprotein inhibitory effects. This underscores the role of cyclohexylamine derivatives in the synthesis of biologically active compounds (Wang et al., 2021).
- Aza Cope rearrangement of Schiff bases derived from endo-norbornen-5-amines, involving methyl 1-(benzylideneamino)acrylate and cyclohexylamine, is another example of how these compounds contribute to advanced organic synthesis techniques (Gilchrist, Gonsalves, & Pinbo e Melo, 1993).
- The synthesis of azetidin-3-ones via the heterocyclization of α-cyclohexylamino-α′,Β′-epoxy ketones highlights the use of cyclohexylamine derivatives in producing novel heterocyclic compounds, which are often key structures in pharmaceuticals (Zvonok, Kuz’menok, & Stanishevskii, 1988).
Potential in Drug Development and Analysis
- Schiff Bases derived from compounds similar to 5-(Cyclohexylamino)-1-methyl-1,2-dihydropyridin-2-one have been used as ionophores in PVC membrane electrodes for detecting metal ions, demonstrating their potential in analytical chemistry and sensor technology (Mashhadizadeh, Sheikhshoaie, & Saeid-Nia, 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(cyclohexylamino)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-14-9-11(7-8-12(14)15)13-10-5-3-2-4-6-10/h7-10,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELWMYZRIQILHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclohexylamino)-1-methyl-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)
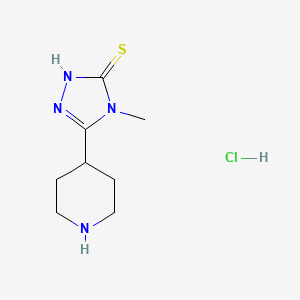
![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)
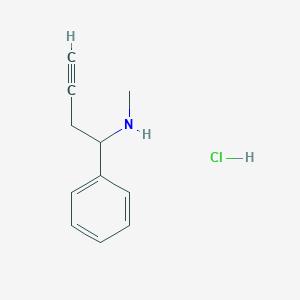

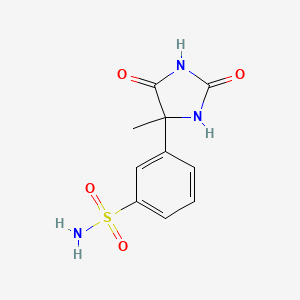

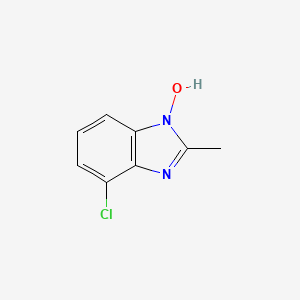
![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)

![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)
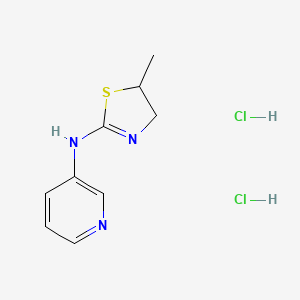
![7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1422460.png)